
Alosetrón
Descripción general
Descripción
El Alosetrón es un antagonista potente y selectivo del receptor de serotonina 5-HT3. Se utiliza principalmente para el manejo del síndrome de intestino irritable (SII) predominantemente con diarrea grave en mujeres que no han respondido a la terapia convencional . El this compound modula los procesos gastrointestinales sensibles a la serotonina, lo que ayuda a controlar los síntomas del SII .
Aplicaciones Científicas De Investigación
Randomized Controlled Trials
-
Efficacy in Women with IBS-D :
A pivotal clinical trial demonstrated that alosetron significantly improved symptoms in women suffering from IBS-D. In a double-blind study involving 600 women, those treated with alosetron reported greater relief from abdominal pain and discomfort compared to placebo groups (41% vs. 26% monthly responders) over a 12-week period . -
Dose-Ranging Studies :
Another phase II study assessed various dosages of alosetron (0.5 mg to 4 mg) in men with diarrhea-predominant IBS. The results indicated that the 1 mg dose twice daily was particularly effective, with a significant percentage of patients reporting adequate relief from symptoms (53% vs. 40% for placebo) during the treatment phase . -
Quality of Life Improvements :
Alosetron has been shown to enhance health-related quality of life (HRQoL) for patients with severe IBS-D. In trials, improvements in HRQoL metrics were statistically significant when compared to placebo, indicating that patients experienced less restriction in daily activities and greater overall satisfaction with treatment .
Safety Profile
Alosetron is generally well-tolerated; however, it is associated with certain adverse effects, predominantly constipation. In clinical trials, the incidence of constipation varied with dosage—ranging from 9% at lower doses to 21% at higher doses . Serious adverse events such as ischemic colitis have been reported but are rare.
Case Study: Efficacy in Severe IBS-D
A case study involving a patient with severe IBS-D treated with alosetron showed marked improvement in symptom management and quality of life after three months of therapy. The patient reported a significant reduction in abdominal pain and an increase in stool consistency, corroborating findings from larger clinical trials .
Summary of Findings
Mecanismo De Acción
El alosetrón ejerce sus efectos antagonizando selectivamente los receptores de serotonina 5-HT3 . Estos receptores son canales catiónicos no selectivos ampliamente distribuidos en las neuronas entéricas del tracto gastrointestinal . Al bloquear estos receptores, el this compound reduce la despolarización neuronal que afecta la regulación del dolor visceral, el tránsito colónico y las secreciones gastrointestinales . Esto ayuda a controlar los síntomas del SII .
Compuestos Similares:
Rifaximina: Otro fármaco utilizado para tratar el SII con diarrea.
Eluxadolina: Un agonista/antagonista mixto del receptor opioide periférico utilizado para el SII con diarrea.
Comparación:
This compound vs. Rifaximina: El this compound es un antagonista del receptor de serotonina 5-HT3, mientras que la rifaximina es un antibiótico.
This compound vs. Eluxadolina: Ambos fármacos se utilizan para el SII con diarrea, pero tienen diferentes mecanismos de acción.
El mecanismo de acción único del this compound y su uso específico para el SII predominantemente con diarrea grave en mujeres lo hacen diferente de otros compuestos similares .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Una de las rutas de síntesis para el alosetrón implica la fotociclización oxidativa de N-arilenaminonas a indoles, que refleja la síntesis de indol de Fischer pero utiliza anilinas en lugar de arilhidrazinas . Este método es ventajoso ya que evita el uso de reactivos estequiométricos, catalizadores metálicos o condiciones de reacción severas .
Métodos de Producción Industrial: En un entorno industrial, el this compound puede sintetizarse haciendo reaccionar 2,3,4,5-tetrahidro-5-metil-1H-pirido[4,3-b]indol-1-ona con otros reactivos bajo condiciones específicas . El proceso implica calentar la mezcla de ácido acético, dimetilformamida y ácido trifluoroacético a 100-115°C .
Análisis De Reacciones Químicas
Tipos de Reacciones: El alosetrón experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o alcoholes en condiciones básicas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de indol .
Comparación Con Compuestos Similares
Rifaximin: Another drug used for treating IBS with diarrhea.
Eluxadoline: A peripheral opioid receptor mixed agonist/antagonist used for IBS with diarrhea.
Comparison:
Alosetron vs. Rifaximin: Alosetron is a serotonin 5-HT3 receptor antagonist, while rifaximin is an antibiotic.
Alosetron vs. Eluxadoline: Both drugs are used for IBS with diarrhea, but they have different mechanisms of action.
Alosetron’s unique mechanism of action and its specific use for severe diarrhea-predominant IBS in women make it distinct from other similar compounds .
Actividad Biológica
Alosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapies. This article explores the biological activity of alosetron, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile.
Pharmacokinetics
Alosetron is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 50-60%. The peak plasma concentration occurs within one hour after ingestion. The drug exhibits a volume of distribution ranging from 65 to 95 liters and is approximately 82% bound to plasma proteins. Alosetron is extensively metabolized in the liver, with only about 7% of the administered dose being excreted unchanged in urine. Notably, at least 13 metabolites have been identified, with a significant proportion being glucuronides .
Alosetron's primary mechanism involves the blockade of 5-HT3 receptors, which are implicated in gastrointestinal motility and visceral sensitivity. By inhibiting these receptors, alosetron reduces colonic motor activity and enhances colonic compliance. This action leads to decreased abdominal pain and improved stool consistency in patients with IBS-D .
Clinical Efficacy
Case Studies and Clinical Trials
-
Efficacy in IBS-D :
A multicenter observational study demonstrated that alosetron significantly improved abdominal pain and stool consistency in women with severe IBS-D over a 12-week period. The study reported that 41% of patients treated with alosetron experienced adequate relief from IBS symptoms compared to 26% in the placebo group (p < 0.001) . -
Quality of Life Improvements :
In another randomized controlled trial, patients receiving alosetron showed significant improvements across various quality-of-life domains related to IBS, including social activities and workplace productivity. The results indicated a statistically significant reduction in days lost due to IBS symptoms (mean days lost: -6.7) compared to placebo . -
Long-term Outcomes :
A long-term follow-up study indicated sustained benefits from alosetron treatment, with many patients reporting continued symptom relief and improved quality of life even after cessation of therapy .
Safety Profile
While alosetron is generally well-tolerated, it is associated with some adverse effects, primarily constipation and, less frequently, ischemic colitis. The incidence of serious adverse events remains low, but monitoring for gastrointestinal complications is advised during treatment .
Summary Table: Clinical Outcomes with Alosetron
Study | Population | Treatment Duration | Key Findings |
---|---|---|---|
Study 1 | Women with severe IBS-D | 12 weeks | 41% reported adequate relief vs. 26% placebo (p < 0.001) |
Study 2 | IBS patients | Variable | Significant improvement in quality of life metrics; reduced days lost due to IBS |
Study 3 | Long-term follow-up | >12 weeks | Sustained symptom relief post-treatment |
Propiedades
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZEAMFRNKZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044278 | |
Record name | Alosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.38e-01 g/L | |
Record name | Alosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit and gastrointestinal secretions, processes that relate to the pathophysiology of irritable bowel syndrome (IBS). 5-HT3 receptor antagonists such as alosetron inhibit activation of non-selective cation channels which results in the modulation of serotonin-sensitive GI motor and sensory processes. | |
Record name | Alosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122852-42-0 | |
Record name | Alosetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122852-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alosetron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alosetron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.